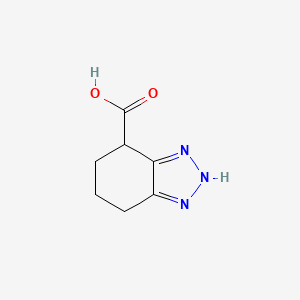

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDLCHGGUCHFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NNN=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid generally involves the following key steps:

Starting Materials: The synthesis often begins with substituted anilines or aminophenyl derivatives that serve as precursors for the benzotriazole ring formation. Cyclization reactions are employed to form the benzotriazole core.

Ring Closure and Carboxylation: The benzotriazole ring is typically formed by diazotization of an appropriate o-phenylenediamine derivative followed by intramolecular cyclization. The carboxylic acid group at position 4 is introduced either by direct carboxylation of the benzotriazole intermediate or by using carboxylated precursors.

Reaction Conditions: These reactions are generally carried out under controlled temperature conditions (often between 0 °C to reflux temperatures depending on the step), with acidic or basic catalysts facilitating cyclization and substitution. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which help dissolve the intermediates and reagents.

Example Method: One reported approach involves the reaction of 1,2,3-benzotriazole derivatives with carboxylating agents such as carbon dioxide under pressure or using reagents like chloroformates to introduce the carboxylic acid functionality at the desired position.

Industrial Production Methods

In an industrial context, the synthesis of this compound is optimized for scalability, yield, and purity:

Batch or Continuous Flow Reactors: Large-scale synthesis may employ batch reactors for flexibility or continuous flow reactors for improved control over reaction parameters and safety.

Optimization: Reaction parameters such as temperature, pressure, catalyst concentration, and reaction time are finely tuned to maximize yield and minimize by-products.

Purification: The crude product is purified through crystallization, often from solvents like ethanol or water, or by chromatographic techniques to achieve high purity (typically ≥97%).

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to ensure the identity and purity of the final product.

Purification Techniques

Recrystallization: The most common method, using solvents where the compound has differential solubility at various temperatures.

Chromatography: Silica gel column chromatography or preparative HPLC can be used for further purification, especially in research-scale synthesis.

Drying: Final drying under vacuum or in a desiccator ensures removal of residual solvents.

Reaction Types and Reagents in Preparation

The synthetic strategy often involves several types of reactions:

| Reaction Type | Description | Common Reagents | Typical Conditions |

|---|---|---|---|

| Diazotization and Cyclization | Formation of benzotriazole ring from o-phenylenediamines | Sodium nitrite (NaNO2), acids (HCl, H2SO4) | 0–5 °C, acidic aqueous medium |

| Carboxylation | Introduction of carboxylic acid group | Carbon dioxide (CO2), chloroformates | Elevated pressure, moderate heat |

| Oxidation (if needed) | To adjust oxidation state of intermediates | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Controlled temperature, solvent-dependent |

| Reduction (if needed) | To reduce carboxylic acid derivatives or intermediates | Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) | Anhydrous conditions, inert atmosphere |

Data Table: Summary of Preparation Parameters

| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Diazotization & Cyclization | o-Phenylenediamine derivative | NaNO2, HCl | Water | 0–5 °C | 70–85 | Filtration, recrystallization |

| Carboxylation | Benzotriazole intermediate | CO2 or chloroformates | DMF, DMSO | 50–100 °C | 60–75 | Recrystallization |

| Purification | Crude product | - | Ethanol, water | Ambient | - | Recrystallization or chromatography |

Research Findings and Optimization

Research indicates that controlling the temperature during diazotization is critical to prevent side reactions and degradation of intermediates.

Use of polar aprotic solvents during carboxylation enhances the solubility of intermediates and improves reaction rates.

Catalyst choice (acidic vs. basic) influences the regioselectivity of carboxyl group introduction.

Industrial reports emphasize the importance of continuous monitoring of reaction parameters to maintain batch-to-batch consistency.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzotriazole compounds exhibit antimicrobial properties. Studies have shown that 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid can be modified to enhance its efficacy against various bacterial strains. For instance, the introduction of different substituents on the benzotriazole ring has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

Neuroprotective Effects

Recent studies have suggested that benzotriazole derivatives may offer neuroprotective benefits. The ability of this compound to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases is currently under investigation .

Materials Science

Corrosion Inhibitors

This compound has shown promise as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions can prevent corrosion processes in various environments. Experimental data indicate that formulations containing this compound significantly reduce corrosion rates in metals exposed to aggressive conditions .

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties while providing effective UV protection.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it suitable for developing novel pesticides. Its derivatives have been tested for efficacy against various pests and pathogens affecting crops. Preliminary results indicate that certain modifications lead to enhanced insecticidal and fungicidal activities.

Plant Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Studies suggest that it may influence plant growth parameters such as root development and flowering time when applied at specific concentrations.

Case Studies

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzotriazole ring can interact with metal ions, making it useful in chelation therapy and as a corrosion inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Benzotriazole Family

a) 1H-1,2,3-Benzotriazole-4-carboxylic Acid

- Structural Difference : Lacks the tetrahydro ring, resulting in a fully aromatic benzotriazole core.

- The absence of saturation may reduce solubility in hydrophobic environments compared to the tetrahydro derivative.

- Applications : Primarily used as a corrosion inhibitor or ligand in coordination chemistry due to its aromatic triazole moiety .

b) 2-Methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic Acid

- Structural Difference : A methyl group at position 2 replaces one hydrogen atom.

- Molecular weight increases slightly (exact value unspecified), altering pharmacokinetic properties such as metabolic stability .

Heterocyclic Compounds with Similar Substituents

a) 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine Hydrochloride

- Structural Difference : Replaces the benzotriazole with an isoxazolo-pyridine fused ring.

- Implications :

b) 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Structural Difference : Pyrazolo-pyrimidine core with bromo and methyl substituents.

- The pyrimidine ring offers additional hydrogen-bonding sites compared to benzotriazole derivatives .

Carboxylic Acid-Containing Heterocycles

a) 6-Methoxypyridazine-4-carboxylic Acid

- Structural Difference : Pyridazine ring with a methoxy group at position 5.

- Implications :

Data Table: Key Properties of Compared Compounds

Research Findings and Functional Insights

- Solubility and Stability : The tetrahydro modification in the benzotriazole derivative improves lipid solubility, enhancing membrane permeability in biological systems compared to aromatic analogs .

- Acidity : The electron-withdrawing triazole ring lowers the pKa of the carboxylic acid group, increasing its acidity relative to pyridazine or pyrimidine derivatives .

- Pharmacological Potential: The compound’s inclusion in pharmaceutical catalogs suggests exploratory use in targeting enzymes or receptors where rigid, nitrogen-rich scaffolds are advantageous .

Biological Activity

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No. 82597297) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Information

- Molecular Formula : C₇H₉N₃O₂

- SMILES : C1CC(C2=NNN=C2C1)C(=O)O

- InChI : InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds in the benzotriazole class can act as enzyme inhibitors or modulators of receptor activity.

Enzyme Inhibition

This compound has been studied for its potential as a pyroglutamyl-peptidase II (PPII) inhibitor. PPII is an ectopeptidase that plays a crucial role in the degradation of biologically active peptides such as thyrotropin-releasing hormone (TRH). Inhibition of this enzyme can lead to increased levels of TRH in the body, which may have implications for conditions like depression and anxiety disorders .

Antioxidant Activity

Preliminary studies suggest that benzotriazole derivatives exhibit antioxidant properties. The ability to scavenge free radicals may position this compound as a potential therapeutic agent in oxidative stress-related diseases .

Research Findings and Case Studies

A limited number of studies specifically focus on this compound; however, related compounds have provided insights into its potential applications:

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents at the triazole N1/N2 positions or the tetrahydrobenzene ring.

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to prioritize synthetic targets.

- Data Tables :

| Derivative | Substituent | LogP | IC₅₀ (µM) |

|---|---|---|---|

| A | -Cl | 2.1 | 12.3 |

| B | -OCH₃ | 1.8 | 8.7 |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.